Chlorure de 4,5-difluoro-2-nitrobenzène-1-sulfonyle

Vue d'ensemble

Description

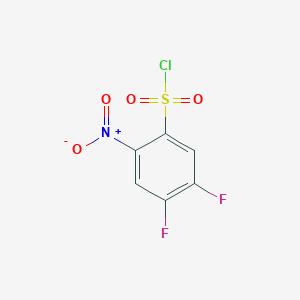

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H2ClF2NO4S. It is a derivative of benzene, featuring two fluorine atoms, a nitro group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Applications De Recherche Scientifique

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is utilized in various fields of scientific research:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for research purposes, such as labeling proteins or nucleic acids.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4,5-difluorobenzene followed by sulfonylation. The nitration process introduces the nitro group into the benzene ring, while the sulfonylation process introduces the sulfonyl chloride group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired substitution on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Types of Reactions:

Substitution Reactions: 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro and sulfonyl chloride) on the benzene ring.

Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can also undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl chloride groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used, although these reactions are less frequent.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include substituted benzene derivatives with various functional groups.

Reduction Products: The primary product is the corresponding amino derivative of the benzene ring.

Oxidation Products: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Mécanisme D'action

The mechanism of action of 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing groups on the benzene ring make it highly susceptible to nucleophilic attack, leading to substitution reactions. The sulfonyl chloride group can also participate in reactions with nucleophiles, forming sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-deficient nature of the benzene ring, which stabilizes the transition state during nucleophilic attack.

Comparaison Avec Des Composés Similaires

2,4-Difluoronitrobenzene: Similar in structure but lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

2-Nitrobenzenesulfonyl chloride: Contains a nitro group and a sulfonyl chloride group but lacks the fluorine atoms, resulting in different reactivity and properties.

4-Nitrobenzenesulfonyl chloride: Similar to 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride but without the fluorine atoms, affecting its electron-withdrawing capacity and reactivity.

Uniqueness: 4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and the sulfonyl chloride group on the benzene ring. This combination of electron-withdrawing groups enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.

Activité Biologique

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications through a review of existing literature and research findings.

Chemical Structure and Properties

4,5-Difluoro-2-nitrobenzene-1-sulfonyl chloride has the following chemical structure:

- Chemical Formula : CHClFNOS

- Molecular Weight : 238.63 g/mol

- Functional Groups : Nitro group (-NO), sulfonyl chloride (-SOCl), and fluorine substituents.

Synthesis

The compound can be synthesized through several methods involving the reaction of 4,5-difluoro-2-nitroaniline with chlorosulfonic acid or thionyl chloride. The process typically involves:

- Dissolving the aniline derivative in a suitable solvent.

- Slowly adding chlorosulfonic acid or thionyl chloride while maintaining low temperatures to control the reaction.

- Isolating the product through crystallization or distillation.

Antimicrobial Activity

Research has demonstrated that sulfonyl chlorides, including 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride, exhibit significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 6.25 - 12.5 µg/mL |

| Escherichia coli | 12.5 - 25 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The structure-activity relationship (SAR) indicates that the presence of electron-withdrawing groups enhances antibacterial potency, making this compound a candidate for further development as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that 4,5-difluoro-2-nitrobenzene-1-sulfonyl chloride may possess cytotoxic properties against cancer cell lines. In vitro assays have shown varying degrees of effectiveness in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 - 30 |

| A549 | 20 - 35 |

These findings indicate potential for further exploration in cancer therapeutics .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against multi-drug resistant strains and found it to significantly inhibit bacterial growth at lower concentrations compared to traditional antibiotics .

- Cytotoxicity Assessment : Research conducted at a university laboratory evaluated the cytotoxic effects on various cancer cell lines and reported promising results, suggesting further investigations into its mechanism of action are warranted .

Propriétés

IUPAC Name |

4,5-difluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-2-4(9)3(8)1-5(6)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYVJVLADEKWZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.